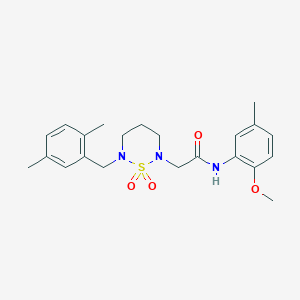

2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound features a central 1,2,6-thiadiazinan-1,1-dioxide ring system substituted with a 2,5-dimethylbenzyl group at position 6 and an acetamide moiety linked to a 2-methoxy-5-methylphenyl group. The thiadiazinan dioxide core is a six-membered heterocycle containing sulfur and nitrogen atoms, with the sulfone group contributing to its electronic and steric properties.

Properties

IUPAC Name |

2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-16-6-8-18(3)19(12-16)14-24-10-5-11-25(30(24,27)28)15-22(26)23-20-13-17(2)7-9-21(20)29-4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHHYTBKOIMOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazine ring and the subsequent attachment of the acetamide group. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazine rings.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetamide group can enhance the compound’s stability and facilitate its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

A. Benzothiazine 1,1-Dioxides () Compounds like 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (e.g., 11 in ) share the sulfone-functionalized heterocyclic core with the target compound. However, benzothiazines are fused bicyclic systems (benzene + thiazine), whereas the thiadiazinan ring is monocyclic. This difference impacts solubility and conformational flexibility. The dimethylbenzyl substituent in the target compound may enhance lipophilicity compared to the simpler alkyl or aryl groups in benzothiazine derivatives .

B. Thiazolo[3,2-a]pyrimidine Derivatives () Compounds such as (11a) and (11b) () feature a thiazolo-pyrimidine scaffold with electron-withdrawing cyano and carbonyl groups. While structurally distinct from thiadiazinan dioxides, these derivatives highlight the role of sulfone and amide groups in modulating reactivity.

Functional Group Comparisons

A. Sulfonamide vs. Acetamide Substituents

The target compound’s acetamide group contrasts with sulfonamide moieties in compounds like N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives (). Sulfonamides are typically more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, whereas acetamides (pKa ~15–20) exhibit weaker acidity. This difference may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

B. Aromatic Substitution Patterns The 2-methoxy-5-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects distinct from the 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene groups in thiazolo-pyrimidines (). Methoxy groups enhance solubility via polar interactions, while methyl groups contribute to hydrophobic packing in crystal lattices, as evidenced by melting points (e.g., 11a: 243–246°C vs. 11b: 213–215°C) .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Implications

The structural uniqueness of 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide positions it as a candidate for further studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone-containing heterocycles. Comparative studies with benzothiazine dioxides or thiazolo-pyrimidines could elucidate the impact of ring size and substituent electronic effects on bioactivity .

Biological Activity

The compound 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazine ring and subsequent functionalization to introduce the dimethylbenzyl and methoxy groups. The following general reaction scheme outlines the synthetic pathway:

- Formation of Thiadiazine Core : The initial reaction typically involves a condensation reaction between appropriate thioketones and amines.

- Functionalization : Subsequent reactions introduce the benzyl and methoxy substituents through electrophilic aromatic substitution or nucleophilic addition reactions.

Antimicrobial Activity

Research has demonstrated that thiadiazine derivatives exhibit significant antimicrobial properties. In particular, compounds with structural similarities to our target compound have been shown to possess antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds similar to 1,3,5-thiadiazine derivatives have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often in the range of 10-50 µg/mL .

- Antifungal Activity : Studies indicate that these compounds can inhibit fungal pathogens such as Candida albicans and Aspergillus niger, with some derivatives exhibiting higher potency than standard antifungal agents .

Anticancer Activity

Thiadiazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as breast and colon cancer cells. Key findings include:

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of topoisomerase II, leading to disrupted DNA replication and increased reactive oxygen species (ROS) levels in cancer cells .

- Case Studies : Specific studies have reported that certain thiadiazine derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxicity while maintaining low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazine derivatives is closely related to their chemical structure. Modifications on the thiadiazine core or substituents can significantly impact their efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of electron-donating groups (e.g., methoxy) | Enhances antimicrobial activity |

| Bulky substituents (e.g., dimethylbenzyl) | Increases selectivity towards cancer cells |

| Halogen substitutions | Can improve potency against specific pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.